molecular formula C22H27N5O10S2 B13864079 Cefpodoxime Proxetil Impurity E

Cefpodoxime Proxetil Impurity E

Cat. No.: B13864079
M. Wt: 585.6 g/mol
InChI Key: JRBKWVHQXXREQH-JGLUBIDVSA-N
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Description

Cefotaxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefotaxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime Proxetil involves several key steps. The starting material, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is reacted with 1-iodoethyl isopropyl carbonate to form an intermediate compound. This intermediate is then condensed with Z-(2-formylaminothiazol-4-yl)-methoxyimino acetic acid, activated as an ester or a halogenide, to yield N-formyl cefotaxime proxetil. The final product is obtained by crystallizing the compound from a mixture of a nitrile or a ketone with water .

Industrial Production Methods: In industrial settings, the production of Cefotaxime Proxetil follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired quality of Cefotaxime Proxetil .

Chemical Reactions Analysis

Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of Cefotaxime Proxetil is cefotaxime, which exhibits potent antibacterial activity. Other degradation products may form under oxidative or substitution conditions, but these are typically less active or inactive compared to cefotaxime .

Scientific Research Applications

Cefotaxime Proxetil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound in the study of cephalosporin antibiotics.
  • Employed in the development of new synthetic methodologies for cephalosporin derivatives.

Biology:

  • Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
  • Used in microbiological studies to evaluate the susceptibility of various bacterial strains to cephalosporin antibiotics.

Medicine:

Industry:

Mechanism of Action

Cefotaxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. After de-esterification by intestinal esterases, the active form, cefotaxime, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. As a result, the bacteria are unable to form a functional cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Cefotaxime Proxetil is part of the cephalosporin class of antibiotics, which includes several other compounds with similar structures and mechanisms of action. Some of the similar compounds include:

Uniqueness: Cefotaxime Proxetil is unique in its ability to achieve high concentrations in various body tissues and fluids, making it particularly effective for treating severe infections. Its prodrug form enhances its oral bioavailability, allowing for effective treatment with oral administration .

Properties

Molecular Formula

C22H27N5O10S2

Molecular Weight

585.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1

InChI Key

JRBKWVHQXXREQH-JGLUBIDVSA-N

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C

Origin of Product

United States

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